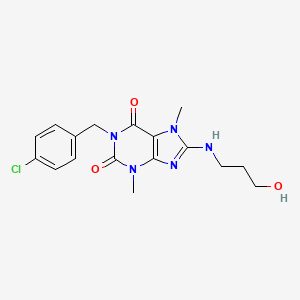

1-(4-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

1-(4-Chlorobenzyl)-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine backbone with a 4-chlorobenzyl group at position 7, a 3-hydroxypropylamino substituent at position 8, and methyl groups at positions 3 and 7 (CID 3153005, ). Its molecular formula is C₁₆H₁₈ClN₅O₃, and it is structurally related to pharmaceutical compounds targeting neurological and metabolic pathways. This compound has been identified as a process-related impurity in pentoxifylline synthesis (), though its pharmacological profile remains less explored compared to analogs.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O3/c1-21-13-14(20-16(21)19-8-3-9-24)22(2)17(26)23(15(13)25)10-11-4-6-12(18)7-5-11/h4-7,24H,3,8-10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOVBJKNVZLPDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1NCCCO)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, 3-hydroxypropylamine, and 3,7-dimethylxanthine.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures, with the use of catalysts or bases like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions:

Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form derivatives with different functional groups, such as converting the chlorobenzyl group to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce other substituents, such as alkyl or aryl groups, using reagents like sodium alkoxides or Grignard reagents.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the purine core.

Scientific Research Applications

1-(4-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs have shown efficacy.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes involved in purine metabolism or other cellular pathways, potentially inhibiting their activity.

Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, or other critical cellular functions, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s activity and selectivity are influenced by substituent variations at positions 1, 3, 7, and 6. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Position 8 Substitution Dictates Target Selectivity The 3-hydroxypropylamino group in the target compound contrasts with the phenoxy groups in HC608 and HC070. In 5-HT1A/D2 receptor modulators (), C8 lipophilic groups (e.g., propoxy) are critical for binding. The target compound’s 3-hydroxypropylamino group, being less lipophilic, may result in weaker receptor affinity but improved pharmacokinetics .

Chlorobenzyl Position Impacts Binding

- The 4-chlorobenzyl group in the target compound differs from the 2-chlorobenzyl isomer (). Positional isomerism can influence steric and electronic interactions with target proteins, as seen in TRPC5 inhibitors where 4-Cl-benzyl is preferred .

N1 Substitution Modulates Pharmacokinetics

- HC608 and HC070 feature a 3-hydroxypropyl group at N1, improving metabolic stability compared to the target compound’s unsubstituted N1. This substitution is common in TRPC5 inhibitors to enhance brain penetration .

Methylation Patterns Influence Metabolic Stability

- The 3,7-dimethyl configuration in the target compound is shared with pentoxifylline, a phosphodiesterase inhibitor. Additional methylation (e.g., 1,3,7-trimethyl in ) may reduce metabolic clearance but could sterically hinder target binding .

Biological Activity

1-(4-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential therapeutic applications. This compound has garnered attention due to its biological activities, particularly in the context of cancer treatment and other health-related conditions. This article delves into the compound's biological activity, synthesizing research findings and data from various studies.

The compound is characterized by its complex structure, which includes a purine core modified with a 4-chlorobenzyl group and a hydroxypropyl amino substituent. The molecular formula is with a molecular weight of approximately 388.85 g/mol.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.

- DNA Interaction : The purine structure allows for potential interactions with DNA, affecting replication and transcription processes.

Anticancer Activity

Several studies have evaluated the anticancer potential of related purine derivatives. For instance:

- Cell Line Studies : In vitro studies on various cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and A549 (lung carcinoma) have demonstrated significant cytotoxic effects. The IC50 values for some related compounds range from 0.01 µM to 49.85 µM, indicating potent activity against these cell lines .

Anti-inflammatory Effects

In addition to anticancer properties, related compounds have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of purine compounds, including the one in focus. The study highlighted:

- Synthesis Methodology : Compounds were synthesized using standard organic chemistry techniques involving amination and methylation reactions.

- Biological Evaluation : The synthesized compounds were tested for their biological activity against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Research Findings

Recent advancements in drug design have focused on optimizing the structure of purine derivatives to enhance their biological activity. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications at specific positions on the purine ring significantly influence the potency and selectivity of these compounds against various targets.

- Combination Therapies : Preliminary data suggest that combining these purine derivatives with existing chemotherapeutics may enhance overall efficacy while reducing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.